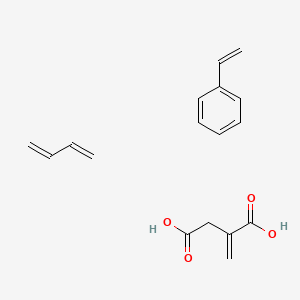
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene
概要
説明
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is a bio-based synthetic rubber that combines the properties of styrene, butadiene, and itaconic acid. This compound is known for its high elasticity, large deformation capacity, and environmental friendliness. It is used in various applications, including the tire industry, sealing industry, and damping and shock absorption industry .
準備方法
Synthetic Routes and Reaction Conditions
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene can be synthesized through emulsion polymerization. The process involves the polymerization of styrene, butadiene, and itaconic acid in the presence of a redox initiator. The reaction conditions typically include a temperature range of 50-70°C and a pH range of 2-4 .
Industrial Production Methods
Industrial production of styrene-butadiene itaconic acid involves the use of bio-based chemicals such as itaconic acid, which is produced through microbial fermentation. The fermentation process uses fungi like Aspergillus terreus to convert biomass into itaconic acid. The resulting itaconic acid is then polymerized with styrene and butadiene to produce the final compound .
化学反応の分析
Types of Reactions
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alkanes, and halogenated compounds. These products have various applications in the chemical and pharmaceutical industries .
科学的研究の応用
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of bio-based polymers and elastomers.
Biology: Studied for its biocompatibility and potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Used in the production of green tires, adhesives, and coatings
作用機序
The mechanism of action of styrene-butadiene itaconic acid involves its interaction with various molecular targets and pathways. The carboxylic groups in itaconic acid enhance the dispersing abilities of the compound, ensuring uniform distribution in water. This property is particularly useful in applications such as cement hydration and toughening .
類似化合物との比較
Similar Compounds
Similar compounds to styrene-butadiene itaconic acid include:
Styrene-butadiene rubber: A synthetic rubber commonly used in tires and other industrial applications.
Polybutadiene: A synthetic rubber known for its high resilience and used in various applications, including golf balls and automotive parts.
Itaconic acid-based polymers: Polymers derived from itaconic acid, used in coatings, adhesives, and biomedical applications
Uniqueness
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is unique due to its bio-based origin and environmental friendliness. Unlike traditional petroleum-based rubbers, it is derived from renewable resources, making it a sustainable alternative. Additionally, its superior performance in terms of rolling resistance and heat generation makes it an excellent choice for green tire production .
特性
CAS番号 |
30174-67-5 |
|---|---|
分子式 |
C17H20O4 |
分子量 |
288.34 g/mol |
IUPAC名 |
buta-1,3-diene;2-methylidenebutanedioic acid;styrene |
InChI |
InChI=1S/C8H8.C5H6O4.C4H6/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3-4-2/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);3-4H,1-2H2 |
InChIキー |
KMSWLOZDZYOVCM-UHFFFAOYSA-N |
正規SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |
関連するCAS |
30174-67-5 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details


















Synthesis routes and methods III
Procedure details
























Synthesis routes and methods IV
Procedure details




















Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

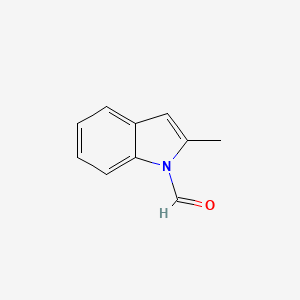

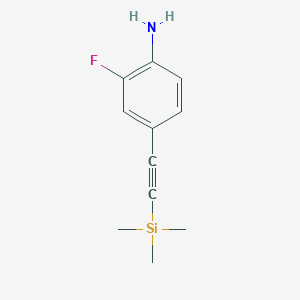
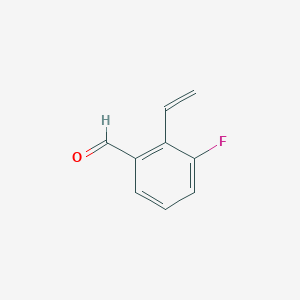
![3-(Difluoromethyl)-5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B8692336.png)
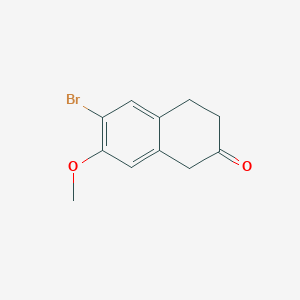
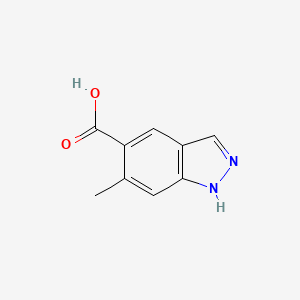
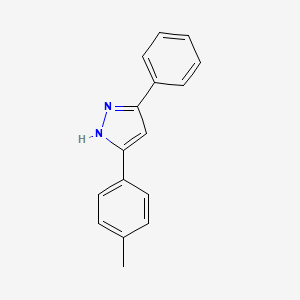

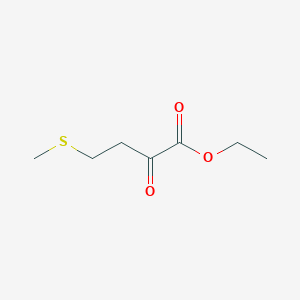
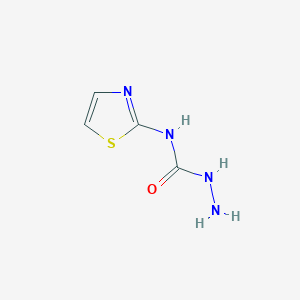
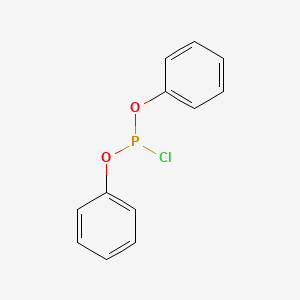
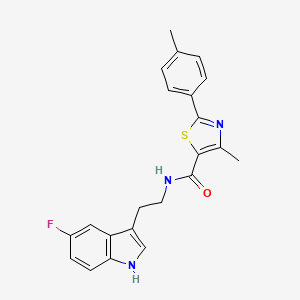
![{2-[(Methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B8692408.png)
